molecular formula C15H20ClNO3 B2794161 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2175979-60-7

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2794161
CAS No.: 2175979-60-7
M. Wt: 297.78
InChI Key: BNADOXJKUMSGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the potential of this benzamide derivative, which features a chloro-substituted aromatic ring linked to a cyclopentylmethyl moiety containing a 2-hydroxyethoxy functional group. The structural motif of substituted benzamides is often explored in various scientific fields . The presence of the 2-hydroxyethoxy group may influence the compound's physicochemical properties, such as its solubility and hydrogen-bonding capacity, which can be critical for its behavior in biological or chemical systems . Similarly, the cyclopentyl and chloro-substituted aromatic rings are common structural elements found in compounds screened for various pharmacological activities, including those targeting mitochondrial functions . Handling of this substance should be conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADOXJKUMSGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopentyl Moiety: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide intermediate.

    Attachment of the Hydroxyethoxy Chain: The final step involves the attachment of the hydroxyethoxy chain via an etherification reaction, using an appropriate hydroxyethoxy reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Agonist Research

Several benzamide derivatives in , such as N-{[1-(dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide (4d) and 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-N-(2-fluoroethyl)benzamide (5a), share a cyclohexylmethyl backbone but differ in substituents. Key distinctions include:

  • Backbone rigidity: The target compound’s cyclopentyl group (vs.
  • Substituent effects: The hydroxyethoxy group in the target compound offers hydrogen-bonding capability, contrasting with the dimethylamino or fluoroethyl groups in 4d/5a, which prioritize lipophilicity for CNS penetration.
  • Halogenation : The 3-chloro substitution in the target compound vs. 4-trifluoromethyl or 3,4-dichloro in others may alter electronic properties and receptor binding kinetics .

Comparison with Heterocyclic and Bulky Substituent Analogues

Compounds like 3-chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide () and 3-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide () feature extended hydrazine or trichloroethyl-benzothienyl groups. Key differences include:

  • Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to the hydrophobic trichloroethyl or benzothienyl moieties in .
  • Synthetic complexity: The target compound’s synthesis may involve fewer steps than ’s hydrazino-phenylbutenylidene system, which requires multi-component coupling .

Functional Group Influence on Pharmacokinetics

The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a hydroxyalkylamine substituent but lacks the cyclopentyl rigidity and chloro substitution. Differences include:

  • Metabolic stability : The cyclopentylmethyl group in the target compound may slow oxidative metabolism compared to the tert-butyl group in .
  • Directing group utility: ’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, whereas the target compound’s hydroxyethoxy group may serve as a hydrogen-bond donor in drug-receptor interactions .

Comparison with Oxadiazole and Indenyl Derivatives

2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide () and 3-chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide () highlight:

  • Electron-withdrawing effects : The oxadiazole ring in enhances metabolic stability but reduces solubility compared to the hydroxyethoxy group.
  • Aromatic interactions : The indenyl group in may promote π-π stacking with aromatic residues in targets, whereas the target compound’s chloro-substituted benzamide could prioritize halogen bonding .

Biological Activity

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a 3-chloro substitution and a cyclopentyl moiety linked through a hydroxyethoxy chain . Its molecular formula is C15H20ClNO3C_{15}H_{20}ClNO_3 with a molecular weight of 297.78 g/mol .

PropertyValue
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
CAS Number2175979-60-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The exact mechanisms can vary based on the context of use, but it is believed to modulate pathways related to inflammation and cancer progression .

Anti-inflammatory Activity

Research has indicated that this compound may exhibit anti-inflammatory properties . Studies have shown that compounds with similar structural features often inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties . The benzamide structure is known for its ability to interact with various cellular pathways, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
    • The compound's effects on cytokine production were evaluated in macrophage cultures, revealing significant reductions in TNF-alpha and IL-6 levels .
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced inflammation markers compared to controls, supporting its anti-inflammatory potential.
    • Further studies are needed to establish the pharmacokinetics and long-term effects of the compound in vivo .

Q & A

Q. What are the recommended strategies for synthesizing 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis likely follows a two-step protocol common to benzamide derivatives:

Amine Preparation : React (1-(2-hydroxyethoxy)cyclopentyl)methylamine with a protecting group (e.g., tert-butoxycarbonyl, BOC) to prevent unwanted side reactions during subsequent steps.

Coupling Reaction : Treat 3-chlorobenzoyl chloride with the protected amine in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM/ethyl acetate gradients) to improve yields. Purify intermediates using column chromatography with silica gel (60–120 mesh) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the chloro, benzamide, and cyclopentyl groups. Look for characteristic shifts:
    • Benzamide carbonyl: ~167–170 ppm in 13C^{13}C-NMR.
    • Cyclopentyl protons: δ 1.5–2.5 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .

Q. What experimental approaches can determine solubility for formulation studies?

Methodological Answer: Use a tiered solubility screening protocol:

Shake-Flask Method : Dissolve 10 mg of the compound in 1 mL of solvents (e.g., DMSO, PBS, ethanol) at 25°C. Analyze supernatant via HPLC with a C18 column (UV detection at 254 nm).

NMR Titration : Add incremental solvent volumes to a saturated solution and monitor signal intensity changes in 1H^1H-NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer: Develop a SAR library by modifying key substituents:

  • Chloro Position : Synthesize analogs with Cl at positions 2, 4, or 5 on the benzamide ring.
  • Hydroxyethoxy Chain : Replace the cyclopentyl group with cyclohexyl or aromatic moieties.
    Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values to correlate substituent effects with cytotoxicity .

Q. How should researchers address contradictions in biological activity data across similar benzamide derivatives?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) to identify trends. For example, fluorophenyl analogs may show enhanced membrane permeability due to lipophilicity, explaining higher activity in some studies .

Q. What computational methods support the prediction of binding modes for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)OCCO) to dock into target proteins (e.g., kinases). Validate poses using molecular dynamics (MD) simulations in GROMACS .
  • Pharmacophore Modeling : Identify critical features (e.g., chloro group, amide bond) using Schrödinger’s Phase module to prioritize analogs .

Q. How can regioselectivity challenges in modifying the cyclopentyl group be mitigated?

Methodological Answer:

  • Protecting Group Strategy : Use silyl ethers (e.g., TBSCl) to protect the hydroxyethoxy group during cyclopentyl functionalization.
  • Directed Lithiation : Treat the cyclopentane ring with LDA at −78°C to direct substituents to specific positions .

Q. What strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce side reactions (e.g., amide hydrolysis).
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to improve turnover number (TON) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.